Bienvenue dans la boutique en ligne BenchChem!

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide

Adenosine receptor Structure-activity relationship Lipophilicity

This 2-carboxamido-5-benzoyl-4-phenylthiazole incorporates a 5-chlorothiophene moiety that differentiates it from furan and benzamide analogs. The chlorine alters electronic distribution and lipophilicity (logP ~6.4), offering a selectivity window not achievable with oxygen-containing analogs. Ideal for head-to-head radioligand displacement studies at human A1, A2A, A2B, and A3 receptors, and as a structurally matched negative control. Procure this precise chemotype—not a generic carboxamide—to avoid uncharacterized biological activity.

Molecular Formula C21H13ClN2O2S2
Molecular Weight 424.92
CAS No. 325987-32-4
Cat. No. B2867013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide
CAS325987-32-4
Molecular FormulaC21H13ClN2O2S2
Molecular Weight424.92
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H13ClN2O2S2/c22-16-12-11-15(27-16)20(26)24-21-23-17(13-7-3-1-4-8-13)19(28-21)18(25)14-9-5-2-6-10-14/h1-12H,(H,23,24,26)
InChIKeyKKEWSSGFKBBYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 325987-32-4): Chemical Identity and Baseline Characterization


N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 325987‑32‑4) is a synthetic small molecule (C21H13ClN2O2S2, MW 424.92) belonging to the 2‑carboxamido‑4‑phenyl‑5‑benzoyl‑1,3‑thiazole class . The compound incorporates a 5‑chlorothiophene‑2‑carboxamide moiety at the 2‑position of the thiazole ring, distinguishing it from closely related analogs bearing furan, phenyl, or other heterocyclic carboxamides [1]. It is commercially available as a research‑grade chemical (typical purity ≥95%) for non‑human investigational use . Publicly documented biological profiling for this specific compound remains limited; however, its core scaffold is associated with adenosine receptor (AdoR) modulation, particularly A1 receptor antagonism, a pharmacological profile established by structurally analogous 2‑amino‑ and 2‑carboxamido‑5‑benzoyl‑4‑phenylthiazoles [2].

Why N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide Cannot Be Replaced by a Generic Thiazole Carboxamide


In the 2‑carboxamido‑5‑benzoyl‑4‑phenylthiazole chemotype, the nature of the 2‑acyl substituent profoundly governs adenosine receptor subtype affinity and selectivity [1]. For example, the furan‑2‑carboxamide analog (CHEMBL591710) exhibits a Ki of 5.8 nM at rat A1 receptors, whereas the unsubstituted benzamide analog (CHEMBL600232) displays markedly different binding properties [2]. The 5‑chlorothiophene‑2‑carboxamide group in the target compound introduces a chlorine atom that alters both electronic distribution and lipophilicity compared to oxygen‑containing furan or benzamide analogs. These physicochemical differences can translate into divergent target engagement, off‑target profiles, and pharmacokinetic behavior, even when the core thiazole scaffold is identical [3]. Consequently, procurement of a generic “N‑(5‑benzoyl‑4‑phenylthiazol‑2‑yl) carboxamide” without specifying the 2‑acyl moiety carries a high risk of obtaining a compound with uncharacterized or irrelevant biological activity.

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


5‑Chlorothiophene vs. Furan‑2‑carboxamide: Predicted Lipophilicity and Electronic Modulation

The target compound replaces the furan oxygen of the furan‑2‑carboxamide analog (CHEMBL591710) with a 5‑chlorothiophene ring. Calculated logP values indicate a substantial increase in lipophilicity (clogP ≈ 6.4 for the target compound versus ≈ 5.2 for the furan analog), based on ZINC database predictions for structurally matched entries [1]. The electron‑withdrawing chlorine substituent further polarizes the thiophene ring, potentially altering hydrogen‑bond acceptor capacity at the carboxamide carbonyl. While direct receptor binding data for the target compound are not publicly available, the furan analog exhibits a Ki of 5.8 nM at rat A1 and 54 nM at human A1 receptors [2]. The physicochemical divergence suggests the target compound may display distinct A1 affinity and subtype selectivity, although this remains to be experimentally verified.

Adenosine receptor Structure-activity relationship Lipophilicity

5‑Chlorothiophene vs. Benzamide: Differential Adenosine Receptor Subtype Selectivity Profile

The benzamide analog (CHEMBL600232) has been annotated as an inhibitor of adenosine A1, A2A, and A3 receptors in the Therapeutic Target Database [1], but no quantitative Ki values are publicly reported for this compound. In contrast, the furan‑2‑carboxamide analog demonstrates measurable selectivity: Ki = 5.8 nM (rat A1), 54 nM (human A1), and 208 nM (human A3), yielding a ~36‑fold A1/A3 selectivity window [2]. The 5‑chlorothiophene‑2‑carboxamide substituent in the target compound introduces a sulfur‑heterocycle with a chlorine substituent, a pharmacophoric combination that has been exploited in other adenosine receptor modulator series to fine‑tune subtype selectivity [3]. Although direct binding data are absent, the structural precedent supports the hypothesis that the target compound may exhibit a selectivity fingerprint distinct from both the benzamide and furan analogs.

Adenosine receptor Subtype selectivity Radioligand binding

Commercial Availability and Purity Specification: Target Compound vs. Closest Purchasable Analogs

The target compound is commercially supplied with a specified purity of ≥95% (Catalog No. EVT‑3004087) . Among the closest purchasable analogs, N‑(5‑benzoyl‑4‑phenylthiazol‑2‑yl)furan‑2‑carboxamide (CAS 312605‑77‑9) and N‑(5‑benzoyl‑4‑phenylthiazol‑2‑yl)benzamide (CAS 305851‑70‑1) are also available from multiple vendors, but purity specifications and batch‑to‑batch consistency data vary . The 5‑chlorothiophene analog is less commonly stocked, making verified sourcing and documented purity a critical procurement consideration. No analytical certificate of analysis is publicly posted for any of these compounds; purchasers must request batch‑specific documentation.

Chemical procurement Purity specification Research reagent

Recommended Application Scenarios for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide Based on Available Evidence


Adenosine A1 Receptor Subtype Selectivity Profiling in Radioligand Binding Assays

Given the established A1 antagonist activity of the furan‑2‑carboxamide analog (Ki = 5.8 nM) and the structural precedent for subtype‑selective modulation within this chemotype, the target compound is well‑suited for head‑to‑head radioligand displacement studies at human A1, A2A, A2B, and A3 receptors [1]. Its distinct 5‑chlorothiophene substituent may confer a selectivity window not achievable with the furan or benzamide analogs, making it a valuable tool for mapping structure‑selectivity relationships in adenosine receptor pharmacology.

Physicochemical Property‑Based Chemical Probe Design

The calculated logP difference (~1.2 units higher than the furan analog) positions this compound as a useful probe for studying the impact of increased lipophilicity on membrane permeability, plasma protein binding, and metabolic stability within the 5‑benzoyl‑4‑phenylthiazole series [2]. Researchers investigating the pharmacokinetic optimization of adenosine receptor antagonists can employ this compound to benchmark in vitro ADME parameters against less lipophilic analogs.

Negative Control or Inactive Comparator for Furan‑Based Adenosine Antagonists

If experimental profiling reveals that the 5‑chlorothiophene substitution substantially reduces A1 affinity relative to the furan analog, the target compound could serve as a structurally matched negative control in functional assays (e.g., cAMP modulation, GTPγS binding) [1]. This application is contingent upon empirical binding data confirming reduced target engagement.

Chemical Biology Tool for Chlorine‑Specific Pharmacophore Mapping

The presence of a chlorine atom on the thiophene ring provides a handle for halogen‑bonding interactions that are absent in the furan and benzamide analogs [3]. This compound can be deployed in co‑crystallography or molecular docking studies to probe whether a chlorine‑mediated interaction with the adenosine A1 receptor binding pocket enhances or diminishes affinity, contributing to rational drug design efforts.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.